molecular formula C14H15F3N4S B4023461 1-[3-(1H-imidazol-1-yl)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea

1-[3-(1H-imidazol-1-yl)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B4023461
M. Wt: 328.36 g/mol
InChI Key: LCXYTKRGLGDCJM-UHFFFAOYSA-N
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Description

1-[3-(1H-imidazol-1-yl)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea is a compound that features an imidazole ring and a trifluoromethyl group attached to a thiourea backbone. The imidazole ring is a five-membered heterocyclic moiety known for its presence in various biologically active molecules. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1H-imidazol-1-yl)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 1-(3-aminopropyl)imidazole with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[3-(1H-imidazol-1-yl)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The thiourea group can be reduced to form thiols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Thiols.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

1-[3-(1H-imidazol-1-yl)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea has various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(1H-imidazol-1-yl)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and electronic effects .

Comparison with Similar Compounds

Similar Compounds

    1-(3-(1H-imidazol-1-yl)propyl)-3-(3,4-dimethoxyphenyl)thiourea: Similar structure but with methoxy groups instead of a trifluoromethyl group.

    1-(3-(1H-imidazol-1-yl)propyl)-3-(4-methylphenyl)thiourea: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

1-[3-(1H-imidazol-1-yl)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to similar compounds .

Properties

IUPAC Name

1-(3-imidazol-1-ylpropyl)-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4S/c15-14(16,17)11-3-1-4-12(9-11)20-13(22)19-5-2-7-21-8-6-18-10-21/h1,3-4,6,8-10H,2,5,7H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXYTKRGLGDCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NCCCN2C=CN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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